molecular formula C9H11NO2 B1599024 2-Hydroxy-N-methyl-N-phenylacetamide CAS No. 42404-09-1

2-Hydroxy-N-methyl-N-phenylacetamide

Cat. No. B1599024
CAS RN: 42404-09-1
M. Wt: 165.19 g/mol
InChI Key: PNEABRNAYDDYJK-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methyl-N-phenylacetamide is an organic compound with the CAS Number: 42404-09-1 . It has a molecular weight of 165.19 . The compound is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The compound was synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through acetylation, esterification, and ester interchange steps . The acetylation of N-methylaniline with chloracetyl chloride, catalyzed by triethylamide, yielded 2-chloro-N-methyl-N-phenyl-acetamide . This was then esterified with anhydrous sodium acetate to produce 2-acetoxyl-N-methyl-N-phenyl-acetamide . Finally, the ester interchange with methanol catalyzed by potassium hydroxide gave 2-hydroxy-N-methyl-N-phenylacetamide .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-N-methyl-N-phenylacetamide was identified by combining the results of elemental analysis, IR, and MS spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Hydroxy-N-methyl-N-phenylacetamide include acetylation, esterification, and ester interchange .


Physical And Chemical Properties Analysis

The compound has a melting point of 52-53°C . It is a powder at room temperature .

Scientific Research Applications

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Relevant Papers

Relevant papers related to 2-Hydroxy-N-methyl-N-phenylacetamide can be found on the Sigma-Aldrich website .

properties

IUPAC Name

2-hydroxy-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(9(12)7-11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEABRNAYDDYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195205
Record name 2-Hydroxy-N-methyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-N-methyl-N-phenylacetamide

CAS RN

42404-09-1
Record name 2-Hydroxy-N-methyl-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42404-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-N-methyl-N-phenylacetamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-N-methyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-N-methyl-N-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.713
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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